(5E)-5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound you’ve mentioned is a pyrimidine derivative with a complex structure. Let’s break it down:
Chemical Name: (5E)-5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
IUPAC Name: (5E)-5-[(2,5-dimethoxyphenyl)amino]methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
This compound belongs to the pyrimidine class and contains both aromatic and heterocyclic moieties. Its structure suggests potential biological activity.
Chemical Reactions Analysis
The compound likely undergoes several reactions due to its functional groups. Here are some possibilities:
Oxidation: Oxidation of the amino group could yield a corresponding nitro group.
Reduction: Reduction of the carbonyl groups could lead to the corresponding alcohols.
Substitution: Substitution reactions may occur at the phenyl rings or the pyrimidine core.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
While specific research on this compound is limited, pyrimidines play essential roles in various fields:
Medicine: Pyrimidine-based drugs target enzymes involved in DNA replication and repair (e.g., antiviral drugs like acyclovir).
Chemistry: Pyrimidines serve as building blocks for pharmaceuticals and agrochemicals.
Biology: They participate in nucleic acid metabolism and signaling pathways.
Mechanism of Action
Without direct information on this compound, we can speculate that it might interact with biological targets. Potential mechanisms could involve inhibition of enzymes, receptor binding, or modulation of cellular pathways. Further research is needed to confirm this.
Comparison with Similar Compounds
Remember that further investigation and experimental data are crucial to fully understand this compound’s properties and applications
: IUPAC name generated using ChemDraw Ultra software. : Pyrimidine synthesis: A. R. Katritzky, C. W. Rees, E. F. V. Scriven, Comprehensive Heterocyclic Chemistry III, 2008. : Pyrimidine derivatives in medicinal chemistry: S. K. Singh, J. Med. Chem., 2019.
Properties
Molecular Formula |
C20H19N3O5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H19N3O5/c1-12-5-4-6-13(9-12)23-19(25)15(18(24)22-20(23)26)11-21-16-10-14(27-2)7-8-17(16)28-3/h4-11,25H,1-3H3,(H,22,24,26) |
InChI Key |
GQTSOUWOVKVWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)C=NC3=C(C=CC(=C3)OC)OC)O |
Origin of Product |
United States |
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